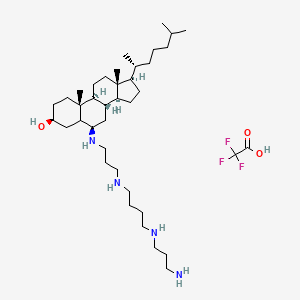

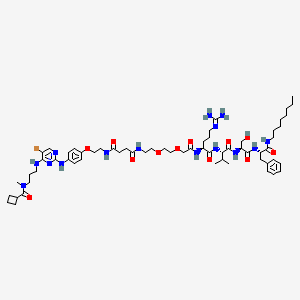

Claramine (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Claramine (TFA) is a steroidal polyamine known for its broad-spectrum antimicrobial properties and its ability to regulate lipid membranes. It has shown significant potential in various scientific research fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Claramine (TFA) can be synthesized through a multi-step process starting from cholic acids. The synthetic route involves a stereoselective titanium-mediated reductive amination to control the stereochemistry at the C-3 position . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency .

Analyse Des Réactions Chimiques

Claramine (TFA) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium-based catalysts for reductive amination and other standard organic reagents for oxidation and substitution reactions . The major products formed from these reactions are typically derivatives of Claramine (TFA) with modified functional groups, enhancing its biological activity .

Applications De Recherche Scientifique

Claramine (TFA) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyamine interactions and membrane regulation.

Biology: Investigated for its role in regulating lipid membranes and protecting cells from biological toxins.

Medicine: Explored as a potential treatment for diabetes-induced cognitive impairment and as a broad-spectrum antimicrobial agent

Industry: Utilized in the development of new antibiotics and as a component in drug delivery systems.

Mécanisme D'action

Claramine (TFA) exerts its effects by inhibiting primary nucleation within liquid condensates, stabilizing protein structures, and preventing aggregation . It targets specific molecular pathways, including the insulin signaling pathway and the NLRP3 inflammasome, to exert its neuroprotective and antimicrobial effects .

Comparaison Avec Des Composés Similaires

Claramine (TFA) is similar to other steroidal polyamines such as squalamine, trodusquemine, and ceragenins. it stands out due to its unique mechanism of action and broad-spectrum antimicrobial properties . These similar compounds also exhibit various biological activities, including antiangiogenic, antitumor, and antiobesity effects .

Propriétés

Formule moléculaire |

C39H73F3N4O3 |

|---|---|

Poids moléculaire |

703.0 g/mol |

Nom IUPAC |

(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C37H72N4O.C2HF3O2/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4;3-2(4,5)1(6)7/h27-35,39-42H,6-26,38H2,1-5H3;(H,6,7)/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-;/m1./s1 |

Clé InChI |

IQNUPEHYBSIFDX-ULTNOTTESA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4[C@@]3(CC[C@@H](C4)O)C)NCCCNCCCCNCCCN)C.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)

![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)

![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)